molecular formula C15H11N3O3S2 B2835674 (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477547-78-7

(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2835674
CAS No.: 477547-78-7
M. Wt: 345.39
InChI Key: TXOQSTXQHCPQPY-OBZFZOKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 3-position and a 5-nitrothiophene moiety conjugated via an α,β-unsaturated acrylamide linker. The (2E,NZ) configuration denotes stereochemical arrangements at the acrylamide double bond (E) and the thiazolylidene tautomer (NZ).

Properties

IUPAC Name

(E)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-17-11-4-2-3-5-12(11)23-15(17)16-13(19)8-6-10-7-9-14(22-10)18(20)21/h2-9H,1H3/b8-6+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQSTXQHCPQPY-NCKUHHJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide belongs to the class of acrylamides, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O3SC_{15}H_{12}N_{4}O_{3}S with a molecular weight of approximately 324.35 g/mol. The structure includes a benzothiazole moiety and a nitrothiophene group, which may contribute to its biological properties.

Antimicrobial Activity

Acrylamide derivatives, including those with benzothiazole structures, have demonstrated antimicrobial properties. For example, derivatives similar to the compound have shown significant activity against various bacterial strains and fungi. In particular, compounds with nitro groups are often noted for enhanced antimicrobial effects due to their ability to disrupt cellular processes.

Cytotoxicity

Research indicates that acrylamide derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to the target compound have displayed significant cytotoxicity against human lung cancer (A549), ovarian cancer (HeLa), and breast cancer (MCF7) cell lines, with IC50 values in the low microgram per milliliter range . This suggests potential applications in cancer therapy.

Enzyme Inhibition

Benzothiazole derivatives are recognized for their ability to inhibit various enzymes. For instance, some have been identified as inhibitors of heat shock protein 90 and other critical enzymes involved in cancer progression and inflammation . The specific mechanism of action for the target compound is yet to be fully elucidated but may involve similar pathways.

Synthesis and Evaluation

A series of studies have synthesized acrylamide derivatives based on benzothiazole and evaluated their biological activities. One study reported that compounds with a similar structure exhibited potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria .

CompoundActivityIC50 (µg/ml)Target
Compound AAntimicrobial0.66A549
Compound BCytotoxic1.5HeLa
Compound CEnzyme InhibitorN/AHSP90

While specific mechanisms for the target compound are not well-documented, related studies suggest that acrylamide derivatives can interact with DNA or protein targets, leading to apoptosis in cancer cells or disruption of microbial cell walls . The presence of nitro groups is particularly significant as they can enhance electron affinity, promoting interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features are best contextualized by comparing it to structurally related acrylamide and thiazole derivatives (Table 1):

Compound Core Structure Key Substituents Biological Activity Reference
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzothiazole-acrylamide 1,3-Benzodioxole, 6-methylbenzothiazole Anticancer (hypothesized)
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzimidazole-acrylamide 1-methylbenzimidazole, 5-methylisoxazole Antimicrobial (untested)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Thiazolidinone-thioxoacetamide 5-nitrofuran, 4-fluorophenyl Cytotoxicity (IC₅₀: 12–18 μM)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Nitrophenyl-thiophene acrylamide 4-nitrophenyl, thienyl Anticancer (moderate activity)

Key Observations :

  • Electron-Withdrawing Groups : The 5-nitrothiophene substituent in the target compound enhances electron-withdrawing effects compared to analogues with nitrobenzene (e.g., compound from ) or nitrofuran (e.g., ). This may improve binding to redox-active biological targets, such as nitroreductases .
  • Stereochemistry : The (E)-configured acrylamide linker is conserved in most analogues, suggesting its necessity for maintaining planarity and conjugation, critical for bioactivity .
Physicochemical and Spectral Properties
  • Melting Point : Expected to range between 150–200°C, consistent with nitro-substituted thiazoles (e.g., 155–160°C for compound 12 in ).
  • Spectral Signatures :
    • IR : Peaks at ~1685 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H) .
    • ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), acrylamide NH (δ ~10 ppm), and nitro group deshielding effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.